Fomesafen-d3: An In-depth Technical Guide for Researchers
Fomesafen-d3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Fomesafen-d3. Fomesafen-d3 is the deuterated analog of Fomesafen, a selective herbicide. The incorporation of deuterium (d3) on the methoxy group makes it an ideal internal standard for quantitative analysis of Fomesafen in various matrices.
Chemical Structure and Properties
Fomesafen-d3 shares a virtually identical chemical structure with Fomesafen, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methylsulfonyl group.
Chemical Structure of Fomesafen-d3
Note: The exact position of the deuterated methyl group is on the sulfonylamide nitrogen.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₇D₃ClF₃N₂O₆S | [1] |
| Molecular Weight | 441.80 g/mol | N/A |
| Appearance | White crystalline solid | [2] |
| Melting Point | 220-221 °C | [2] |
| pKa | 2.83 | [3] |
| Solubility (in water at 20°C) | ~50 mg/L (pH dependent) | [4] |
| LogP (octanol-water partition coeff.) | 2.9 (pH 1) | |
| Vapor Pressure (at 20°C) | <7.5 x 10⁻⁷ mmHg | |
| CAS Number (Fomesafen) | 72178-02-0 |
Note: The molecular weight of Fomesafen-d3 is calculated based on the substitution of three protons with deuterons. Other physicochemical properties are for the non-deuterated Fomesafen and are expected to be very similar for Fomesafen-d3.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Fomesafen, and by extension Fomesafen-d3, acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the plastid. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulated protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.
Signaling Pathway of PPO Inhibition
Caption: Mechanism of Fomesafen's herbicidal action via PPO inhibition.
Synthesis of Fomesafen-d3
A specific, detailed synthesis protocol for Fomesafen-d3 is not publicly available. However, it can be inferred from the synthesis of Fomesafen and general deuteration techniques. The synthesis of Fomesafen typically involves the reaction of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl chloride with methanesulfonamide.
To produce Fomesafen-d3, a deuterated methanesulfonamide (CD₃SO₂NH₂) would be used in the final step of the synthesis. Deuterated methanesulfonamide can be synthesized from deuterated methyl iodide (CD₃I) or other deuterated methylating agents.
Logical Workflow for Fomesafen-d3 Synthesis
Caption: Inferred synthetic pathway for Fomesafen-d3.
Experimental Protocols
Fomesafen-d3 is primarily used as an internal standard for the quantification of Fomesafen in various samples, including environmental and biological matrices. The following are representative protocols for sample preparation and analysis.
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a modified QuEChERS method suitable for the extraction of Fomesafen from solid matrices like soil or agricultural products.
Materials:
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Homogenized sample (e.g., 10 g of soil or plant material)
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Fomesafen-d3 internal standard solution (e.g., 10 µg/mL in acetonitrile)
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Acetonitrile (ACN) with 1% acetic acid
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Anhydrous magnesium sulfate (MgSO₄)
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Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Centrifuge tubes (50 mL and 2 mL)
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Centrifuge
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Vortex mixer
Procedure:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add a known amount of Fomesafen-d3 internal standard solution (e.g., 100 µL of 10 µg/mL solution).
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Add 10 mL of ACN with 1% acetic acid.
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Cap the tube and vortex vigorously for 1 minute.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
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Vortex for 30 seconds.
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Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.
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The resulting supernatant is ready for LC-MS/MS analysis.
Quantitative Analysis by HPLC-MS/MS
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
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C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions (Representative):
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with 95% A, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
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Flow Rate: 0.3 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
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Ionization Mode: Negative ESI
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Multiple Reaction Monitoring (MRM) Transitions:
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Fomesafen: Precursor ion (m/z) 437.0 → Product ion (m/z) 316.0
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Fomesafen-d3: Precursor ion (m/z) 440.0 → Product ion (m/z) 319.0
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Collision Energy and other MS parameters: Optimize for the specific instrument.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Fomesafen analysis using Fomesafen-d3 as an internal standard.
Spectroscopic Data
Specific experimental spectra for Fomesafen-d3 are not widely published. The following provides an overview of the expected spectroscopic characteristics based on the data available for Fomesafen.
Mass Spectrometry (MS)
The mass spectrum of Fomesafen-d3 will be a key identifier. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ will be observed at m/z 440.0, which is 3 units higher than that of Fomesafen (m/z 437.0). The fragmentation pattern in MS/MS will also show a corresponding 3-unit mass shift in fragments containing the deuterated methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of Fomesafen-d3, the characteristic singlet corresponding to the N-methyl protons in Fomesafen (around 3.4 ppm) will be absent. The signals for the aromatic protons will remain largely unchanged. In the ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet due to coupling with deuterium, and it may be slightly shifted upfield compared to the corresponding signal in Fomesafen.
Infrared (IR) Spectroscopy
The IR spectrum of Fomesafen-d3 is expected to be very similar to that of Fomesafen. The most significant difference will be the C-D stretching vibrations, which will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the methyl group in Fomesafen.
Conclusion
Fomesafen-d3 is an essential tool for the accurate and precise quantification of the herbicide Fomesafen in various analytical applications. Its chemical and physical properties are nearly identical to the parent compound, making it an excellent internal standard. This guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its use in quantitative analysis. While specific experimental data for Fomesafen-d3 is limited, the information provided for Fomesafen serves as a reliable proxy for most applications.
